5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Historical Development of Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus first gained prominence in 1887 with Ludwig Knorr's synthesis of antipyrine (phenazone), an analgesic and antipyretic agent that established the scaffold's pharmaceutical relevance. Over the following century, systematic exploration of pyrazole derivatives revealed their exceptional capacity to modulate diverse biological targets. The U.S. Food and Drug Administration (FDA) has approved over 15 pyrazole-containing drugs since 2000, including celecoxib (cyclooxygenase-2 inhibitor), sildenafil (phosphodiesterase-5 inhibitor), and baricitinib (Janus kinase inhibitor).
Structural evolution of pyrazole derivatives followed three key phases:
- Early period (1887–1950): Focus on simple alkyl/aryl substitutions for antipyretic applications
- Medicinal expansion (1950–2000): Development of heterocyclic hybrids for antimicrobial and anti-inflammatory use
- Targeted therapy era (2000–present): Rational design of kinase inhibitors and biologics conjugation
A comparative analysis of FDA-approved pyrazole drugs reveals increasing molecular complexity over time (Table 1).
Table 1: Structural Complexity of Selected Pyrazole-Based Pharmaceuticals
| Drug (Approval Year) | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Antipyrine (1887) | 188.2 g/mol | 0 | 3 | 1 |
| Celecoxib (1998) | 381.4 g/mol | 1 | 5 | 5 |
| Baricitinib (2018) | 371.4 g/mol | 2 | 7 | 6 |
Significance of Carbamoyl and Carboxylic Acid Functional Groups in Bioactive Molecules
The 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid structure combines two pharmaceutically privileged moieties:
Carbamoyl Group (-CONH₂):
- Acts as hydrogen bond donor (N-H) and acceptor (C=O)
- Enhances water solubility through polar interactions
- Participates in substrate mimicry of endogenous ureides/amides
Carboxylic Acid (-COOH):
- Facilitates salt formation for improved bioavailability
- Coordinates metal ions in enzymatic active sites (e.g., zinc in matrix metalloproteinases)
- Enables prodrug strategies via esterification
In the context of pyrazole derivatives, these groups work synergistically to:
- Stabilize tautomeric forms through intramolecular hydrogen bonding
- Increase binding affinity to charged/polar receptor pockets
- Modulate electronic distribution across the heterocyclic ring
Comparative molecular field analysis (CoMFA) of pyrazole-4-carboxylic acid analogs demonstrates a 3.7-fold enhancement in target binding affinity compared to non-carboxylated derivatives.
Research Evolution and Academic Interest in this compound
First reported in patent literature as a synthetic intermediate for phosphodiesterase inhibitors, this compound has since attracted attention for:
- Multitarget drug design: Simultaneous modulation of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in inflammatory pathways
- Antimicrobial potentiation: Synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) through penicillin-binding protein modulation
- Computational promise: Molecular docking scores indicating strong binding to human serum albumin (ΔG = -8.2 kcal/mol) and cytochrome P450 3A4 (ΔG = -7.9 kcal/mol)
Synthetic advancements have enabled large-scale production via a four-step process:
- Oxoacetate-acrylate condensation to form aminomethylene succinic esters
- Hydrazine cyclization under acidic conditions
- Selective hydrolysis using lithium hydroxide
- Crystallization from ethanol/water mixtures
Recent studies employ the compound as a precursor for:
- Radiopharmaceutical chelators (e.g., gallium-68 complexes)
- Biodegradable polymer crosslinkers
- Covalent inhibitor warheads targeting cysteine proteases
Ongoing clinical trials (as of 2025) investigate its derivatives in three therapeutic areas:
- Phase II studies for idiopathic pulmonary fibrosis
- Phase I oncology trials as PARP inhibitor adjuvants
- Preclinical assessment for Alzheimer's disease amyloid modulation
This multifaceted research trajectory positions this compound as a critical scaffold in 21st-century medicinal chemistry, bridging traditional heterocyclic synthesis with modern targeted therapy paradigms.
Structure
3D Structure
Properties
IUPAC Name |
5-carbamoyl-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-9-4(5(7)10)3(2-8-9)6(11)12/h2H,1H3,(H2,7,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOSBYPCBWCJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the carbamoyl and carboxylic acid groups. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, into the pyrazole ring .
Scientific Research Applications
5-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Mechanism of Action
The mechanism of action of 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
- Structure : Position 1: phenyl; Position 5: methyl; Position 4: carboxylic acid.
- Synthesis : Synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis .
- Key Features : The phenyl group enhances aromatic interactions, while the methyl group contributes to steric bulk.
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid
- Structure : Positions 1 and 3: phenyl; Position 5: methyl; Position 4: carboxylic acid.
- Synthesis: Derived from ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate through reflux with 10% NaOH in methanol, yielding 80% product .
- Key Features : Dual phenyl groups increase hydrophobicity and molecular weight (C17H14N2O2), affecting solubility in polar solvents.
1-Methyl-5-{[(1H-Pyrazol-5-ylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic Acid
- Structure: Position 1: methyl; Position 5: pyrazolylmethyl amino carbonyl; Position 4: carboxylic acid.
- Key Features : The pyrazole side chain introduces additional hydrogen-bonding sites (N5O3 formula) and a higher molar mass (249.23 g/mol) .
Target Compound: 5-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid
- Structure : Position 1: methyl; Position 5: carbamoyl; Position 4: carboxylic acid.
- Inferred Synthesis : Likely involves introducing the carbamoyl group via amidation or urea-forming reactions, differing from phenyl-substituted analogs.
Physicochemical Properties
Key Observations :
- Acidity : The pKa of the pyrazolylmethyl derivative (3.48) suggests electron-withdrawing substituents slightly reduce acidity compared to typical carboxylic acids (~2.5). The target compound’s acidity will depend on the carbamoyl group’s electron effects.
- Solubility : Carbamoyl and carboxylic acid groups in the target compound likely improve aqueous solubility compared to phenyl-substituted analogs.
- Thermal Stability : Higher melting points are expected for compounds with strong intermolecular H-bonding (e.g., carbamoyl and carboxylic acid groups).
Biological Activity
5-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (CMPCA) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of CMPCA's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
CMPCA belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula is , and it features a carboxylic acid group, which is crucial for its biological interactions.
Biological Activities
1. Antimicrobial Activity
Research has indicated that CMPCA exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Activity
CMPCA has been evaluated for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound appears to target specific signaling pathways associated with cell proliferation and survival.
3. Anti-inflammatory Effects
The anti-inflammatory properties of CMPCA have also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.
The biological activity of CMPCA is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : CMPCA may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate access and subsequent catalytic activity.
- Receptor Modulation : The compound may modulate receptor functions, acting as an agonist or antagonist depending on the specific biological context.
Structure-Activity Relationship (SAR)
Understanding the SAR of CMPCA is essential for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly influence its potency and selectivity against different biological targets. For instance, altering the carboxylic acid group can enhance solubility and bioavailability.
Case Study 1: Antimicrobial Efficacy
A study conducted on CMPCA's antimicrobial efficacy demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study utilized disc diffusion methods to assess antibacterial activity, revealing a clear zone of inhibition around treated discs.
Case Study 2: Anticancer Mechanism
In a recent investigation, CMPCA was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with CMPCA led to a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation. Flow cytometry analysis confirmed that CMPCA induced cell cycle arrest at the G2/M phase.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 12 µg/mL | Metabolic pathway interference | |
| Anticancer | MCF-7 (breast cancer) | 20 µM | Apoptosis induction |
| A549 (lung cancer) | 15 µM | Cell cycle arrest | |
| Anti-inflammatory | RAW 264.7 macrophages | 5 µM | COX inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate and substituted hydrazines, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized using DMF-DMA and phenylhydrazine, with hydrolysis under basic conditions yielding the carboxylic acid derivative . Optimization involves adjusting reaction time, temperature, and stoichiometry. Purity is ensured via recrystallization or chromatography. Characterization relies on IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (pyrazole ring protons at δ 6.5–8.0 ppm), and elemental analysis (±0.3% deviation) .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should researchers prioritize?
- Methodology :
- IR Spectroscopy : Confirm carbamoyl (N-H stretch ~3300 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) groups.
- NMR : ¹H NMR identifies substituents on the pyrazole ring (e.g., methyl groups at δ 2.5–3.0 ppm). ¹³C NMR distinguishes carbonyl carbons (carboxylic acid at ~170 ppm, carbamoyl at ~155 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 183 for C₆H₇N₃O₃) and fragmentation patterns verify the backbone .
Advanced Research Questions
Q. How do substituent variations (e.g., halogenation, methylation) impact the compound’s reactivity and biological activity?
- Methodology : Substituent effects are studied via comparative synthesis and SAR analysis. For instance, halogenation (e.g., Cl, F) at the phenyl ring enhances lipophilicity and bioavailability, as seen in anti-inflammatory analogs . Computational tools (DFT, molecular docking) predict electronic effects (e.g., electron-withdrawing groups reduce nucleophilicity at the pyrazole ring). Experimental validation includes measuring IC₅₀ values in enzyme inhibition assays (e.g., COX-2) and comparing with control compounds .
Q. What computational strategies are effective for modeling the compound’s intermolecular interactions in drug design?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution and H-bonding potential .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., kinases) using AMBER or GROMACS, focusing on binding free energy (ΔG) and residence time .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds between the carbamoyl group and active-site residues) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for antimicrobial activity) and assess variables like assay conditions (pH, temperature) .
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., CLSI guidelines for MIC determination) .
- Structural Reanalysis : Verify compound identity via X-ray crystallography (e.g., resolving tautomeric forms of the pyrazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
